molecular formula C10H19NO2 B2865556 {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine CAS No. 1207111-64-5

{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine

Cat. No.: B2865556
CAS No.: 1207111-64-5
M. Wt: 185.267
InChI Key: JCUOSWDXFWDDBS-UHFFFAOYSA-N
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Description

{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine is a bicyclic amine derivative featuring a spirocyclic 1,4-dioxaspiro[4.5]decane core with a methyl group at the 8-position and an aminomethyl substituent. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol . The compound is typically synthesized via reactions involving methylamine and spirocyclic ketones, as described in protocols for related spirocyclic amines . Key properties include a predicted boiling point of 270.1±15.0°C, a pKa of 10.20±0.29, and a density of 1.08±0.1 g/cm³ . It serves as a versatile intermediate in organic synthesis, particularly in drug discovery and catalysis .

Properties

IUPAC Name

(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUOSWDXFWDDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)OCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207111-64-5
Record name {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol with an amine source, such as methanamine, under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Compound (Substituent at 8-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl (Target Compound) C₁₀H₁₉NO₂ 185.27 pKa ~10.2; used in palladium-catalyzed C–H functionalization ; predicted CCS (Ų): 142.4 ([M+H]⁺) .
3,4-Dimethoxyphenyl C₁₇H₂₅NO₄ 307.39 ChemSpider ID 21540838; potential bioactive intermediate due to aromatic substitution .
Pyridin-2-yl C₁₄H₂₀N₂O₂ 248.32 CAS 2344677-50-3; SMILES: NCC1(CCC2(CC1)OCCO2)c1ccccn1; applications in heterocyclic synthesis .
4-Aniline C₁₄H₁₉NO₂ 233.31 Versatile intermediate in complex organic synthesis; CAS 389602-90-8 .
Fluoro C₉H₁₆FNO₂ 189.23 CAS 1374653-28-7; hydrogen-bond acceptor count: 4; potential fluorinated drug precursor .

Biological Activity

{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine is a synthetic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. It features a unique spirocyclic structure that has garnered interest for its potential biological activities, including applications in medicinal chemistry and biochemistry.

  • Molecular Formula: C10H19NO2
  • Molecular Weight: 185.26 g/mol
  • CAS Number: 1207111-64-5
  • Structure: The compound contains a dioxaspirodecane ring system which contributes to its unique chemical behavior.

Synthesis and Reactions

The synthesis of this compound typically involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol with an amine source under controlled conditions. Common reactions include oxidation, reduction, and substitution, which can yield various derivatives depending on the reagents used .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit:

  • Antitumor Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Analgesic Properties: Related compounds have been utilized in the synthesis of analgesics, indicating potential pain-relieving properties.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Broussoflavonol BSK-BR-317.19Cell-cycle arrest
Kazinol AT2450G0/G1 arrest

These findings highlight the potential for this compound to be developed into therapeutic agents targeting specific cancers .

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. For instance, they may influence dopamine reuptake mechanisms, which is critical in treating disorders like depression and schizophrenia .

Safety and Toxicology

The compound is classified with the signal word "Danger" and associated hazard statements indicating it may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Therefore, appropriate safety measures should be employed when handling this compound in research settings.

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